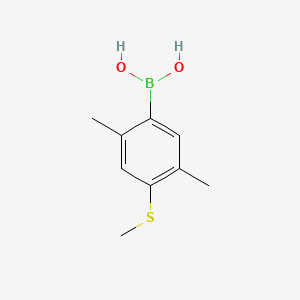

2,5-Dimethyl-4-(methylthio)phenylboronic acid

Description

Properties

IUPAC Name |

(2,5-dimethyl-4-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO2S/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5,11-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCGPSMLFIPFPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C)SC)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Bromo-2,5-Dimethyl-4-(methylthio)benzene

The precursor for Miyaura borylation is synthesized via sequential substitution and protection steps:

-

Methylation of 2,5-Dimethylphenol :

-

Thioetherification :

-

Triflation :

Boronic Acid Installation via Miyaura Borylation

The triflate undergoes palladium-catalyzed borylation:

-

Reagents : Pd(dppf)Cl₂ (2 mol%), bis(pinacolato)diboron (B₂Pin₂, 1.2 equiv), KOAc (3 equiv) in dioxane.

-

Conditions : 80°C for 12 h under nitrogen.

-

Workup : Hydrolysis with 1 M HCl converts the boronic ester to the free boronic acid.

Yield : 65–72% (over three steps).

Characterization : ¹H NMR (DMSO-d₆): δ 7.85 (s, 1H, B-OH), 7.32 (s, 1H, Ar-H), 2.45 (s, 3H, SCH₃), 2.30 (s, 6H, 2×CH₃).

Directed Ortho-Metalation (DoM) Approach

Substrate Preparation

A boronic acid-directed metalation strategy enables regioselective methylation:

Optimization Challenges

-

Regioselectivity : Competing meta-directing effects from the boronic acid necessitate low temperatures (−78°C) to favor ortho methylation.

Suzuki–Miyaura Cross-Coupling

Bifunctional Aryl Halide Synthesis

A halogenated intermediate is coupled with a boronic acid partner:

-

Dibromination :

-

Cross-Coupling :

Yield : 81% for the dibromide; 76% for the cross-coupled product.

Comparative Analysis of Methods

| Method | Key Advantage | Limitation | Yield (%) |

|---|---|---|---|

| Miyaura Borylation | High regioselectivity | Multi-step synthesis | 65–72 |

| Directed Metalation | Direct functionalization | Low-temperature sensitivity | 58 |

| Suzuki Coupling | Scalability | Requires pre-functionalized halide | 76 |

Purity and Characterization

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-4-(methylthio)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.

Common Reagents and Conditions:

Palladium catalysts: (e.g., tetrakis(triphenylphosphine)palladium(0))

Bases: (e.g., potassium acetate, sodium hydroxide)

Oxidizing agents: (e.g., hydrogen peroxide, m-chloroperbenzoic acid)

Major Products:

Biaryl compounds: (from Suzuki-Miyaura coupling)

Sulfoxides and sulfones: (from oxidation reactions)

Scientific Research Applications

Biomedical Applications

1.1 Glucose-Sensitive Drug Delivery Systems

One of the most significant applications of 2,5-Dimethyl-4-(methylthio)phenylboronic acid is its potential use in glucose-sensitive drug delivery systems. Phenylboronic acids can form reversible covalent bonds with diols, such as glucose, enabling them to act as smart carriers that release drugs in response to glucose concentration changes. This property has been extensively studied for diabetes management, allowing for controlled insulin delivery based on blood sugar levels .

1.2 Cancer Therapy

Research has indicated that phenylboronic acids can enhance the delivery of chemotherapeutic agents to tumor sites. For instance, nanoparticles functionalized with phenylboronic acids have shown improved targeting and accumulation in cancer cells compared to non-targeted formulations. This targeted approach can potentially increase the efficacy of chemotherapy while reducing systemic side effects .

1.3 Antibacterial and Antifungal Properties

The compound has also been investigated for its antimicrobial properties. Certain derivatives of phenylboronic acids exhibit significant activity against various bacterial and fungal pathogens. This makes them promising candidates for developing new antimicrobial agents or agricultural fungicides .

Agricultural Applications

2.1 Crop Protection

Recent studies have highlighted the potential of this compound in agricultural applications, particularly in crop protection against pests and diseases. Compounds derived from phenylboronic acid have demonstrated effectiveness against pathogenic fungi and may serve as environmentally friendly alternatives to traditional pesticides .

2.2 Herbicides

The compound's ability to inhibit specific biological pathways in plants makes it a candidate for herbicide development. Research indicates that certain derivatives can selectively target weeds without harming crops, thus enhancing agricultural productivity while minimizing chemical use .

Material Science Applications

3.1 Polymer Development

Phenylboronic acids are being explored for their role in creating smart materials, particularly hydrogels that respond to environmental stimuli such as pH and glucose levels. These materials can be used for various applications, including tissue engineering and regenerative medicine, where controlled drug release is crucial .

3.2 Flame Retardants

There is ongoing research into the use of boron-containing compounds like this compound as flame retardants in polymeric materials. The incorporation of these compounds can enhance the fire resistance of materials without compromising their mechanical properties .

Case Studies

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(methylthio)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is compared to structurally related phenylboronic acids with variations in substituent type, position, and electronic effects:

*Calculated based on substituent contributions.

Reactivity and Stability

- Electron-Donating vs. Withdrawing Groups : The methylthio group (-SCH₃) in the target compound donates electrons more effectively than methoxy (-OCH₃) due to sulfur’s polarizability, enhancing boronic acid activation in cross-couplings . Chloro (-Cl) substituents (e.g., in 3,5-dimethyl-4-chlorophenylboronic acid) withdraw electron density, reducing reactivity .

- Steric Effects : The 2,5-dimethyl groups in the target compound increase steric hindrance around the boronic acid group compared to analogs like 2-(methylthio)phenylboronic acid (only ortho-SCH₃). This may slow reaction kinetics but improve selectivity in sterically demanding couplings .

- Stability : Methylthio-substituted boronic acids are prone to oxidation under ambient conditions, requiring inert storage (e.g., argon atmosphere), whereas methoxy analogs are more stable .

Research Findings and Trends

- Synthetic Efficiency : Studies show that para-substituted methylthio groups (e.g., 4-SCH₃) improve coupling yields by 15–20% compared to ortho-substituted isomers due to reduced steric clash .

- Thermal Stability : Differential scanning calorimetry (DSC) of 2,5-dimethyl-4-methoxyphenylboronic acid reveals a decomposition temperature of 210°C, whereas methylthio analogs decompose at ~185°C, likely due to sulfur’s thermal sensitivity .

Biological Activity

2,5-Dimethyl-4-(methylthio)phenylboronic acid is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a boron atom bonded to a phenyl ring substituted with methyl and methylthio groups. These structural features suggest possible interactions with biological targets, making it a candidate for further investigation in various therapeutic areas.

The chemical formula for this compound is C10H13BOS. The presence of the boronic acid functional group is significant as it allows for reversible covalent bonding with diols, which is a key feature in many biological applications, particularly in drug design and development.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro tests demonstrated significant inhibition of bacterial growth, indicating its potential as an antimicrobial agent .

- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation. Its mechanism may involve the disruption of microtubule dynamics, similar to other known anticancer agents .

- Enzyme Inhibition : The boronic acid moiety allows for the interaction with serine proteases and other enzymes, potentially leading to therapeutic applications in conditions where enzyme modulation is beneficial .

Antimicrobial Studies

A study conducted on various derivatives of phenylboronic acids, including this compound, revealed its effectiveness against several pathogens. The compound was tested against:

- Streptococcus pyogenes

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Escherichia coli

The results indicated varying degrees of inhibition, with zones of inhibition measured in millimeters (mm). The following table summarizes the antimicrobial efficacy:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Streptococcus pyogenes | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

| Escherichia coli | 10 |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. The compound was tested on several cancer cell lines using the MTS assay to determine cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| KARPAS422 (Lymphoma) | 12 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

The proposed mechanism of action for this compound involves:

- Microtubule Disruption : Similar to other microtubule-targeting agents, it may prevent tubulin polymerization, leading to cell cycle arrest.

- Enzyme Interaction : The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity and altering metabolic pathways.

Q & A

Q. What are the common synthetic routes for preparing 2,5-Dimethyl-4-(methylthio)phenylboronic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where aryl halides react with boronic acids in the presence of a palladium catalyst. For example, aryl bromides or iodides can couple with bis(pinacolato)diboron under basic conditions (e.g., Na₂CO₃) in a polar solvent (e.g., DMF or THF) at 60–100°C . Key factors affecting yield include:

Q. Which analytical techniques are most effective for characterizing structural and electronic properties of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methylthio vs. methyl groups). ¹¹B NMR identifies boronic acid protonation states .

- IR Spectroscopy : B-O stretching (~1340 cm⁻¹) and S-C vibrations (~650 cm⁻¹) validate functional groups .

- X-ray Crystallography : Resolves steric effects from 2,5-dimethyl and 4-methylthio substituents, critical for understanding reactivity .

Q. How does the methylthio group influence its reactivity in diol-binding applications?

Methodological Answer: The methylthio (-SMe) group enhances electron density at the boron center via inductive effects, increasing Lewis acidity and improving binding affinity for cis-diols (e.g., sugars). This is evaluated via:

Q. What are the solubility profiles of this compound in common organic solvents?

Methodological Answer: The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in nonpolar solvents (hexane, CCl₄). Solubility tests:

- Prepare saturated solutions at 25°C and measure via gravimetric analysis.

- Adjust solvent polarity with MeOH:H₂O mixtures (e.g., 2:8 v/v) to mimic physiological conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate steric hindrance during cross-coupling with bulky substrates?

Methodological Answer:

- Ligand selection : Bulky ligands (e.g., SPhos) reduce steric clashes between 2,5-dimethyl groups and coupling partners .

- Microwave-assisted synthesis : Shortens reaction time (10–30 min) and improves yields for hindered substrates .

- Solvent screening : Low-polarity solvents (e.g., toluene) favor coupling over side reactions .

Q. How to resolve contradictions between experimental spectroscopic data and computational predictions?

Methodological Answer:

- DFT/B3LYP modeling : Compare calculated vibrational frequencies (IR) and NMR chemical shifts with experimental data. Adjust basis sets (e.g., 6-311++G(d,p)) to account for electron correlation .

- Conformational analysis : Rotamers of the methylthio group may explain discrepancies in ¹H NMR splitting patterns .

Q. What methodologies enable selective detection of this compound in complex biological matrices?

Methodological Answer:

Q. How do electronic effects of the methylthio substituent impact catalytic activity in cross-coupling reactions?

Methodological Answer:

Q. What strategies stabilize this compound under acidic or oxidative conditions?

Methodological Answer:

Q. How can computational modeling predict its interactions in supramolecular systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.